molecular formula C19H22N4O5S B2781372 N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-3,5-dimethylisoxazole-4-sulfonamide CAS No. 1219912-52-3

N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-3,5-dimethylisoxazole-4-sulfonamide

Cat. No. B2781372
M. Wt: 418.47
InChI Key: IZCBGSPYGJZTOH-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule with several functional groups. It contains an isoxazole ring, which is a five-membered ring with three carbon atoms, one nitrogen atom, and one oxygen atom. It also has a pyridazine ring, which is a six-membered ring with four carbon atoms and two nitrogen atoms. The ethoxyphenyl group suggests the presence of a phenyl ring (a variant of a benzene ring) with an ethoxy group attached to it .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. For example, the isoxazole ring might be formed through a cyclization reaction, while the pyridazine ring might be formed through a condensation reaction . The ethoxyphenyl group could be introduced through a substitution reaction .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The rings would likely contribute to the rigidity of the molecule, while the various functional groups would influence its reactivity .


Chemical Reactions Analysis

The compound’s reactivity would be influenced by its functional groups. For example, the isoxazole and pyridazine rings might undergo electrophilic substitution reactions. The ethoxy group could potentially be cleaved to form an alcohol and a phenyl compound .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its structure. For example, the presence of multiple rings would likely make it relatively rigid, and the various functional groups would influence its polarity and solubility .

Scientific Research Applications

Antibacterial Applications

Research indicates the potential of heterocyclic compounds containing a sulfonamido moiety, such as N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-3,5-dimethylisoxazole-4-sulfonamide, in antibacterial applications. Azab, Youssef, and El‐Bordany (2013) synthesized new heterocyclic compounds with sulfonamido moieties, revealing high antibacterial activities for some of these compounds (Azab, Youssef, & El‐Bordany, 2013).

Endothelin Receptor Antagonists

Murugesan et al. (2000) discovered that certain sulfonamide derivatives, including those similar to N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-3,5-dimethylisoxazole-4-sulfonamide, exhibit potent antagonistic activity against the endothelin-A (ET(A)) receptor. This finding suggests their potential use in treating cardiovascular conditions (Murugesan et al., 2000).

Antimalarial and Antiviral Potential

Fahim and Ismael (2021) investigated the antimalarial and potential antiviral activities of sulfonamide derivatives. Their research, involving theoretical calculations and molecular docking studies, indicates the effectiveness of these compounds against malaria and possibly COVID-19 (Fahim & Ismael, 2021).

Solubility and Thermodynamics Research

The study of solubility and thermodynamic properties of pyridazinone derivatives, including compounds related to N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-3,5-dimethylisoxazole-4-sulfonamide, was conducted by Imran et al. (2017). This research is crucial for understanding the drug delivery and formulation aspects of these compounds (Imran et al., 2017).

Antioxidant and Antiacetylcholinesterase Activities

Göçer et al. (2013) synthesized sulfonamides from dopamine derivatives and evaluated their antioxidant and antiacetylcholinesterase activities. The findings suggest the potential of these sulfonamides in neuroprotective therapies (Göçer et al., 2013).

Antimicrobial Electrochemical Synthesis

Varmaghani et al. (2017) explored the electrochemical synthesis of sulfonamide derivatives and their antimicrobial activities. Their study highlights an environmentally friendly method for producing these compounds with potential antimicrobial properties (Varmaghani et al., 2017).

Future Directions

The future directions for research on this compound would depend on its intended use. If it’s a potential drug, further studies could focus on optimizing its synthesis, studying its mechanism of action, and evaluating its efficacy and safety in preclinical and clinical trials .

properties

IUPAC Name

N-[2-[3-(4-ethoxyphenyl)-6-oxopyridazin-1-yl]ethyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O5S/c1-4-27-16-7-5-15(6-8-16)17-9-10-18(24)23(21-17)12-11-20-29(25,26)19-13(2)22-28-14(19)3/h5-10,20H,4,11-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZCBGSPYGJZTOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCNS(=O)(=O)C3=C(ON=C3C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-3,5-dimethylisoxazole-4-sulfonamide

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